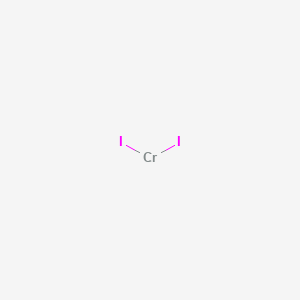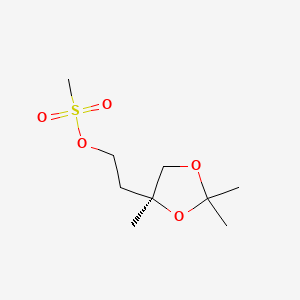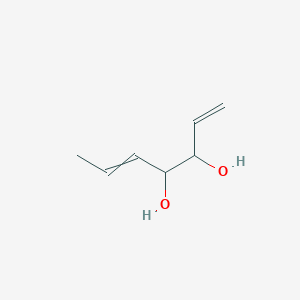
2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a furan ring, a methyl group, a propyl group, and a nitrile group. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a furan derivative with a pyridine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often employ optimized reaction conditions and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile: Similar structure but lacks the propyl group.
2-Amino-4-(furan-2-yl)-5-propylpyridine-3-carbonitrile: Similar structure but lacks the methyl group.
2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine: Similar structure but lacks the nitrile group.
Uniqueness
2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the furan ring, amino group, and nitrile group, along with the methyl and propyl groups, makes it a versatile compound for various applications.
Propiedades
Número CAS |
577982-93-5 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c1-3-5-10-9(2)17-14(16)11(8-15)13(10)12-6-4-7-18-12/h4,6-7H,3,5H2,1-2H3,(H2,16,17) |
Clave InChI |
DCJLKXJEOJARAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C(C(=C1C2=CC=CO2)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
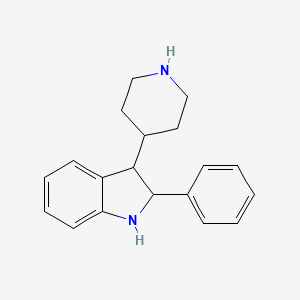

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
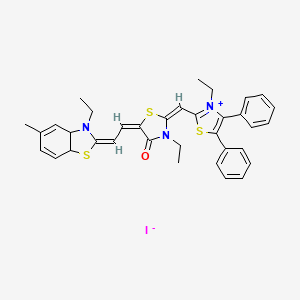
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)

![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)
